2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

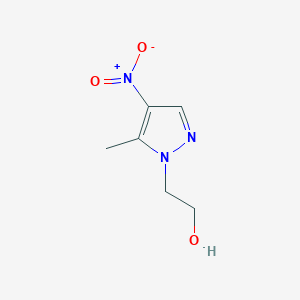

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position, along with an ethanol group attached to the nitrogen atom at the 1-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of 5-methyl-4-nitro-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as ethanol can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetaldehyde or 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Reduction: 2-(5-methyl-4-amino-1H-pyrazol-1-yl)ethanol.

Substitution: Various halogenated derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential pharmaceutical applications due to its biological activity. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic properties. Studies have shown that compounds similar to 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Agricultural Chemistry

In agricultural research, derivatives of pyrazole compounds are investigated for their herbicidal and fungicidal properties. The unique structure of this compound may contribute to the development of new agrochemicals that can effectively control pests while minimizing environmental impact .

Material Science

The compound's ability to form coordination complexes with metals makes it a candidate for use in material science, particularly in the development of metal-organic frameworks (MOFs). These frameworks are useful for gas storage, separation processes, and catalysis due to their high surface area and tunable porosity .

Case Study 1: Anti-inflammatory Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition of cyclooxygenase enzymes. The results indicated that modifications on the pyrazole ring could enhance anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Agricultural Applications

Research published in an agricultural chemistry journal highlighted the effectiveness of pyrazole-based compounds as herbicides. The study found that this compound showed promising results in controlling specific weed species while exhibiting low toxicity to non-target plants .

Mecanismo De Acción

The mechanism of action of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The pyrazole ring can also bind to enzyme active sites, inhibiting their activity and modulating biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-(5-nitro-1H-imidazol-1-yl)ethanol: Similar structure with an imidazole ring instead of a pyrazole ring.

(2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Contains a pyrazole ring with different substituents.

Uniqueness

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethanol group makes it a versatile intermediate for further chemical modifications .

Actividad Biológica

2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

The molecular formula of this compound is C6H9N3O3 with a molar mass of 171.15 g/mol. It possesses notable physical properties such as a predicted density of 1.45 g/cm³ and a boiling point of approximately 335.5 °C .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole ring have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. A study highlighted that derivatives similar to this compound could induce apoptosis in cancer cells through multiple pathways .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Pazopanib | Renal Cell Carcinoma | VEGF receptor inhibition | |

| Crizotinib | Lung Cancer | ALK inhibition | |

| This compound | Various Types | Induction of apoptosis |

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties against various bacterial and fungal strains. Studies have reported that compounds similar to this compound exhibit effective inhibition against pathogens such as E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances its antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Pyrazole Compounds

| Compound Name | Microbial Strain | Activity Level | Reference |

|---|---|---|---|

| 2-(5-Methyl-4-nitro-pyrazole) | E. coli | Moderate | |

| Novel Pyrazole Derivative | S. aureus | High | |

| This compound | Klebsiella pneumoniae | Promising |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. For example, the inhibition of TNF-alpha and IL-6 has been observed with certain pyrazole derivatives at concentrations comparable to standard anti-inflammatory drugs .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A recent study synthesized various pyrazole derivatives and evaluated their anticancer effects on breast cancer cells (MDA-MB-231). The results indicated significant antiproliferative effects, suggesting that modifications in the pyrazole structure could enhance activity against specific cancer types .

- Antimicrobial Testing : A series of novel pyrazoles were tested against multiple bacterial strains, showing promising results against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that structural modifications could lead to enhanced antimicrobial properties .

Propiedades

IUPAC Name |

2-(5-methyl-4-nitropyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-6(9(11)12)4-7-8(5)2-3-10/h4,10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDDDJHGRPWKOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.